N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide is a compound that features a unique adamantane structure, which is a polycyclic hydrocarbon known for its stability and rigidity. The compound is characterized by the presence of a chlorine atom attached to the adamantane moiety and a benzamide group, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide is the soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of bioactive lipid signaling molecules and has become a promising target in the treatment of neuropathic pain in humans and mammals .
Mode of Action
The compound interacts with sEH, inhibiting its activity. This inhibition allows for the maintenance of a high concentration of epoxy fatty acids, which are metabolites of arachidonic acid . These epoxy fatty acids have therapeutic benefits for conditions such as renal diseases, hypertension, and pain states .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of arachidonic acid. Normally, sEH converts epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). EETs are beneficial molecules, while DHETs increase the inflammatory infiltration of cells . By inhibiting sEH, the compound maintains a higher concentration of EETs, favoring therapeutic outcomes .
Pharmacokinetics
The compound, like other adamantyl-containing urea-based sEH inhibitors, has some drawbacks that affect its pharmacokinetics. These include rapid metabolism in vivo and unsatisfactory physical properties, such as poor solubility in water and high melting points . Metabolism of adamantyl-containing inhibitors mainly involves hydroxylation at the bridging and bridgehead positions of adamantane . The rate of metabolism is proportional to their lipophilicity .
Result of Action
The result of the compound’s action is the inhibition of sEH, leading to a higher concentration of beneficial EETs. This can favor therapy for renal diseases, hypertension, and pain states .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the introduction of electron-withdrawing substituents, such as halogen atoms, into the lipophilic cage fragment may be a promising way to modify the compound and eliminate existing drawbacks of sEH inhibitors .
Biochemical Analysis
Biochemical Properties
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE interacts with enzymes, proteins, and other biomolecules in biochemical reactions . Specifically, it has been synthesized as a target-oriented inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolic transformation of epoxy fatty acids to vicinal diols .
Cellular Effects
As an inhibitor of sEH, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an inhibitor of sEH, it binds to the enzyme and inhibits its activity, thereby affecting the metabolic transformation of epoxy fatty acids .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of epoxy fatty acids, interacting with enzymes such as sEH
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-chloroadamantan-1-ylmethyl isocyanate, which is prepared from 2-(3-chloroadamantan-1-yl)acetic acid.
Reaction with Benzamide: The isocyanate is then reacted with 4-methylbenzamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the adamantane moiety can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted adamantane derivatives, while oxidation and reduction reactions can modify the functional groups attached to the adamantane moiety .
Scientific Research Applications
N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-[(3-Chloroadamantan-1-yl)methyl]-N’-(fluoro, chlorophenyl)ureas: These compounds also contain the 3-chloroadamantan-1-yl moiety and are studied for their inhibitory effects on soluble epoxide hydrolase.
1-[(3-Fluoroadamantan-1-yl)methyl]-3-R ureas: These derivatives have similar structures but with different substituents, affecting their biological activity and solubility.
Uniqueness
N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide is unique due to its specific combination of the adamantane moiety with a benzamide group, which imparts distinct chemical and biological properties. Its stability, rigidity, and potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-13-2-4-16(5-3-13)17(22)21-12-18-7-14-6-15(8-18)10-19(20,9-14)11-18/h2-5,14-15H,6-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDADPFIJFRFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)(C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.